molecular formula C21H27N3O2 B5432040 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B5432040
M. Wt: 353.5 g/mol
InChI Key: FQPQTKZMCWHMPT-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide is a synthetic compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an acetamide moiety linked to a phenylethyl group.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-26-20-9-7-19(8-10-20)24-15-13-23(14-16-24)17-21(25)22-12-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPQTKZMCWHMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 4-(4-methoxyphenyl)piperazine.

    Acylation Reaction: The piperazine intermediate is then acylated with 2-phenylethylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide moiety can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide.

    Reduction: Formation of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-phenylethyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a neurotransmitter modulator due to its interaction with adrenergic receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders such as depression and anxiety.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, primarily adrenergic receptors. The compound acts as an antagonist at these receptors, inhibiting the binding of endogenous neurotransmitters such as norepinephrine and epinephrine. This modulation of adrenergic receptor activity can lead to various physiological effects, including the regulation of mood and cardiovascular function.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also acts as an antagonist at adrenergic receptors.

    Naftopidil: Used to treat benign prostatic hyperplasia and functions as an alpha-1 adrenergic receptor antagonist.

    Urapidil: An antihypertensive agent that targets alpha-1 adrenergic receptors.

Uniqueness

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide is unique due to its specific structural features, such as the methoxyphenyl group and the phenylethylacetamide moiety, which confer distinct pharmacological properties. Its ability to modulate adrenergic receptors with high affinity makes it a promising candidate for further research and development in the field of neuropharmacology.

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